Cas no 1350988-90-7 (N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine)

N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- N,N-dimethyl-1-(1,4-thiazepan-3-yl)methanamine
- N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine
-
- MDL: MFCD22836514
- インチ: 1S/C8H18N2S/c1-10(2)6-8-7-11-5-3-4-9-8/h8-9H,3-7H2,1-2H3
- InChIKey: FMZQXZJFUPGUCE-UHFFFAOYSA-N
- ほほえんだ: S1CCCNC(C1)CN(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 106
- トポロジー分子極性表面積: 40.6
- 疎水性パラメータ計算基準値(XlogP): 0.7
N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-235134-5.0g |
dimethyl[(1,4-thiazepan-3-yl)methyl]amine |
1350988-90-7 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Life Chemicals | F2147-1114-2.5g |
N,N-dimethyl-1-(1,4-thiazepan-3-yl)methanamine |
1350988-90-7 | 95%+ | 2.5g |
$968.0 | 2023-09-06 | |
TRC | N304731-1g |
n,n-dimethyl-1-(1,4-thiazepan-3-yl)methanamine |
1350988-90-7 | 1g |
$ 680.00 | 2022-06-03 | ||
TRC | N304731-100mg |
n,n-dimethyl-1-(1,4-thiazepan-3-yl)methanamine |
1350988-90-7 | 100mg |
$ 115.00 | 2022-06-03 | ||
Enamine | EN300-235134-0.25g |
dimethyl[(1,4-thiazepan-3-yl)methyl]amine |
1350988-90-7 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
Enamine | EN300-235134-5g |
dimethyl[(1,4-thiazepan-3-yl)methyl]amine |
1350988-90-7 | 5g |
$2110.0 | 2023-09-15 | ||
Life Chemicals | F2147-1114-10g |
N,N-dimethyl-1-(1,4-thiazepan-3-yl)methanamine |
1350988-90-7 | 95%+ | 10g |
$2033.0 | 2023-09-06 | |
Life Chemicals | F2147-1114-0.5g |
N,N-dimethyl-1-(1,4-thiazepan-3-yl)methanamine |
1350988-90-7 | 95%+ | 0.5g |
$459.0 | 2023-09-06 | |
TRC | N304731-500mg |
n,n-dimethyl-1-(1,4-thiazepan-3-yl)methanamine |
1350988-90-7 | 500mg |
$ 455.00 | 2022-06-03 | ||
Enamine | EN300-235134-0.1g |
dimethyl[(1,4-thiazepan-3-yl)methyl]amine |
1350988-90-7 | 95% | 0.1g |
$640.0 | 2024-06-19 |
N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamineに関する追加情報
N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine: A Comprehensive Overview
N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine (CAS No. 1350988-90-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound, also known as DMT-TZP, belongs to the class of thiazepanes and is characterized by its nitrogen-containing heterocyclic ring and dimethylamino substituent. The compound's structure offers a promising scaffold for the development of novel therapeutic agents, particularly in the areas of neurology and psychiatry.
The chemical structure of N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine is composed of a 1,4-thiazepane ring, which is a seven-membered heterocyclic ring containing one sulfur and one nitrogen atom. The presence of the dimethylamino group attached to the methylene carbon adjacent to the thiazepane ring imparts significant electronic and steric effects, influencing the compound's biological activity. The combination of these structural features makes N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine an attractive candidate for various pharmacological studies.
Recent research has focused on the potential therapeutic applications of N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine. Studies have shown that this compound exhibits potent activity as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and other neurological processes. The ability of N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine to interact with these systems suggests its potential utility in treating conditions such as depression, anxiety disorders, and neurodegenerative diseases.
In addition to its neurotransmitter modulating properties, N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine has been investigated for its potential as an anticonvulsant agent. Preclinical studies have demonstrated that this compound can effectively reduce seizure activity in animal models of epilepsy. The mechanism underlying this effect is thought to involve modulation of ion channels and neurotransmitter receptors involved in seizure propagation. These findings highlight the multifaceted nature of N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine and its potential as a broad-spectrum therapeutic agent.
The pharmacokinetic properties of N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed following oral administration and has a relatively long half-life, making it suitable for once-daily dosing regimens. The compound's low toxicity and high selectivity further enhance its potential as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at various dose levels and does not produce significant adverse effects. These findings are encouraging and pave the way for further clinical development.
In conclusion, N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine (CAS No. 1350988-90-7) represents a promising compound with diverse pharmacological activities. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field of medicinal chemistry.
1350988-90-7 (N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine) 関連製品
- 2138253-72-0(5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine)
- 941877-60-7(N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)
- 866133-39-3(2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one)
- 1138-25-6(3-(dimethylamino)propanenitrile)
- 2114276-71-8(methyl 3-2-(methylamino)acetylbenzoate)
- 942002-71-3(3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide)
- 1218911-16-0(Carisoprodol-D7 solution)
- 330189-63-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide)
- 1261834-18-7(5-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine)
- 1172267-97-8(N-{3-methyl-1-4-(thiophen-2-yl)-1,3-thiazol-2-yl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide)




